molecular formula C10H13N3O3S B3006658 2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797093-70-9

2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

Cat. No. B3006658
CAS RN: 1797093-70-9
M. Wt: 255.29
InChI Key: HKKWSRKFRPRWLW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

  • Synthesis and Antimicrobial Activity : The synthesis of acetamido pyrrolyl oxazoles/thiazoles/imidazoles, including compounds with structures related to 2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide, demonstrated antimicrobial and anti-inflammatory activities. Specifically, certain derivatives showed promising antibacterial activity against K. pneumoniae and good antifungal activity against P. chrysogenum (Sowmya et al., 2017).

Metabolism and Toxicity Studies

  • Comparative Metabolism Studies : Research involving chloroacetamide herbicides related to the chemical structure revealed complex metabolic pathways in both human and rat liver microsomes. This is critical for understanding the metabolic fate and potential toxicity of similar compounds (Coleman et al., 2000).

Antimicrobial Properties of Derivatives

  • Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives : A study on derivatives of rhodanine-3-acetic acid, which share a similar chemical framework, showed that they possess significant activity against mycobacteria, including Mycobacterium tuberculosis (Krátký et al., 2017).

Novel Compound Synthesis and Biological Activities

  • Synthesis of Novel 1,2,3-Thiadiazole Derivatives : A research on synthesizing novel 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives indicated some fungicidal activity, suggesting potential agricultural applications (Dong et al., 2008).

Crystal Structures and Analysis

  • Crystal Structure Analysis : Investigations into the crystal structures of related (oxothiazolidin-2-ylidene)acetamides provided insights into the molecular configuration of such compounds, which is crucial for understanding their chemical behavior and potential applications (Galushchinskiy et al., 2017).

properties

IUPAC Name

2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-16-5-7(14)13-10-12-6-3-2-4-11-9(15)8(6)17-10/h2-5H2,1H3,(H,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKWSRKFRPRWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=NC2=C(S1)C(=O)NCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

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